molecular formula C8H13NO B1343358 4-Ethyl-3-oxohexanenitrile CAS No. 42124-67-4

4-Ethyl-3-oxohexanenitrile

Cat. No. B1343358
CAS RN: 42124-67-4
M. Wt: 139.19 g/mol
InChI Key: GZELVNOQXIVSJK-UHFFFAOYSA-N
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Description

The compound of interest, 4-Ethyl-3-oxohexanenitrile, is a multifaceted molecule that can be synthesized through various chemical reactions. It is a derivative of hexanenitrile with an ethyl group and an oxo group, which suggests potential reactivity in both electrophilic and nucleophilic addition reactions. The molecule is not directly mentioned in the provided papers, but its structure and reactivity can be inferred from similar compounds discussed in the research.

Synthesis Analysis

The synthesis of compounds related to 4-Ethyl-3-oxohexanenitrile can be achieved through multi-component condensation reactions. For instance, a three-component condensation involving ethyl 4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates, malononitrile, and 5,5-dimethylcyclohexane-1,3-dione has been reported . Similarly, ethyl 4-halo-3-oxobutanoate reacts with malononitrile to yield various cyano-containing compounds . These methods could potentially be adapted to synthesize the compound by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Ethyl-3-oxohexanenitrile has been elucidated using X-ray crystallography. For example, the structure of ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate was confirmed through this technique . The crystal and molecular structures of related ethyl carboxylate compounds have also been studied, providing insights into their conformation and intermolecular interactions .

Chemical Reactions Analysis

The reactivity of nitrile-containing compounds like 4-Ethyl-3-oxohexanenitrile can be inferred from the reactions of similar molecules. For instance, ethyl 4-halo-3-oxobutanoate undergoes reactions with diethyl malonate and methyl cyanoacetate, indicating that the nitrile group can participate in nucleophilic addition reactions . Moreover, the presence of an oxo group in the molecule suggests potential for Michael-Aldol type condensations, as seen in the synthesis of ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-Ethyl-3-oxohexanenitrile are not detailed in the provided papers, the properties of structurally related compounds can offer some insights. For example, the presence of an oxo group and a nitrile group in the molecule suggests a polar character, which would influence its solubility and boiling point. The intermolecular hydrogen bonding observed in similar compounds also suggests that 4-Ethyl-3-oxohexanenitrile may have a propensity for forming crystalline solids under the right conditions .

Scientific Research Applications

Synthesis of Complex Molecules

"4-Ethyl-3-oxohexanenitrile" is integral in synthesizing densely functionalized 4H-chromene derivatives through one-pot multicomponent reactions. This process, characterized by its atom economy, yields compounds with potential medicinal applications by initiating a tandem Michael addition-cyclization reaction. Such synthetic routes are crucial for developing novel pharmacologically active molecules, emphasizing the compound's role in medicinal chemistry research (Boominathan et al., 2011).

Catalytic Activity and Material Science

The compound and its derivatives have been studied for their catalytic activity, particularly in oxidation reactions. New soluble peripherally tetra-substituted Co(II) and Fe(II) phthalocyanine complexes, synthesized from derivatives of "4-Ethyl-3-oxohexanenitrile," exhibit notable catalytic efficiency in cyclohexene oxidation. This research highlights the compound's significance in developing new catalysts for industrial applications, offering insights into selective oxidation processes (Saka et al., 2013).

Organic Synthesis Methodologies

The versatility of "4-Ethyl-3-oxohexanenitrile" in organic synthesis is further demonstrated through its role in creating 5-aminoisoxazol derivatives. This process involves a selective synthesis route that enables the generation of compounds with potential applications in various chemical industries, showcasing the compound's utility in developing novel synthetic methodologies (Rouchaud et al., 2010).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, which indicates that it can cause harm if swallowed, inhaled, or if it comes into contact with the skin . It can also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-ethyl-3-oxohexanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-3-7(4-2)8(10)5-6-9/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZELVNOQXIVSJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20634588
Record name 4-Ethyl-3-oxohexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-3-oxohexanenitrile

CAS RN

42124-67-4
Record name 4-Ethyl-3-oxohexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of n-butyllithium (56.6 ml, 1.6M solution in hexane, 90.6 mmol) in THF (60 ml) was added a solution of acetonitrile (3.71 g, 4.73 ml, 90.5 mmol) in THF (12 ml) slowly at a temperature between −78° C. and −70° C. Then a solution of ethyl 2-ethylbutanoate (6.52 g, 7.5 ml, 45.2 mmol) in THF (17 ml) was added and the reaction mixture was stirred for 1 h at −78° C. and for 1.5 h at −45° C. Then cold 2M HCl was added carefully to adjust the pH to 7. The mixture was extracted with DCM and the combined extracts were dried with MgSO4 and evaporated. The crude material was purified by chromatography (silica gel, heptane/EtOAc 9:1) to afford the title compound (6.29 g, 100%) as light yellow oil. MS (ESI): 138.3 (M−H)−.
Quantity
56.6 mL
Type
reactant
Reaction Step One
Quantity
4.73 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
17 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
100%

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